molecular formula C2HF6NS2 B15491475 Bis(trifluoromethylthio)amine CAS No. 763-24-6

Bis(trifluoromethylthio)amine

Cat. No.: B15491475
CAS No.: 763-24-6
M. Wt: 217.16 g/mol
InChI Key: SLEBZMQTJQKMOU-UHFFFAOYSA-N
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Description

Bis(trifluoromethylthio)amine is a chemical compound of interest in advanced fluorine chemistry and materials science research. The simultaneous presence of nitrogen and multiple thiocarbonyl functional groups within its molecular structure makes it a potential precursor or building block for the synthesis of more complex molecules. Researchers may explore its applications in the development of novel ligands for catalysis, as a monomer for specialized polymers, or in the creation of compounds with unique electronic properties. Its mechanism of action in reactions is likely influenced by the strong electron-withdrawing nature of the trifluoromethylthio groups, which can significantly alter the reactivity of the central amine. Further investigation is required to fully elucidate its reactivity profile and potential utilities in pharmaceutical, agrochemical, and material science fields. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

763-24-6

Molecular Formula

C2HF6NS2

Molecular Weight

217.16 g/mol

IUPAC Name

trifluoro-(trifluoromethylsulfanylamino)sulfanylmethane

InChI

InChI=1S/C2HF6NS2/c3-1(4,5)10-9-11-2(6,7)8/h9H

InChI Key

SLEBZMQTJQKMOU-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)SNSC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Bis(trifluoromethylthio)amine with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

(a) 3,5-Bis(trifluoromethyl)benzenamine (CAS RN: N/A; Molecular Formula: C₈H₅F₆N)
  • Structure : Features two -CF₃ groups at the 3 and 5 positions of an aromatic amine.
  • Key Differences : Unlike this compound, this compound lacks sulfur atoms and has -CF₃ groups directly attached to a benzene ring. The aromaticity and planar structure influence its electronic properties, making it less polar than sulfur-containing analogs.
(b) 3-(Trifluoromethyl)benzenamine (CAS RN: 98-16-8; Molecular Formula: C₇H₆F₃N)
  • Thermodynamic Data :
    • Boiling Point: 185–187°C.
    • Liquid Phase Enthalpy: ΔfH°liquid = -318.7 kJ/mol.
  • Comparison: The single -CF₃ group on the benzene ring results in lower molecular symmetry and reduced thermal stability compared to this compound.
(c) 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine (CAS RN: 256427-77-7; Molecular Formula: C₁₁H₈F₃NS)
  • Structure : Combines a thiophene ring with a -CF₃ group and an aromatic amine.
  • Key Differences : The thiophene ring introduces conjugation and sulfur-mediated electronic effects, which may enhance redox activity compared to this compound.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Boiling Point (°C) Stability Notes
This compound C₂F₆N₂S₂ 268.14 -SCF₃, -NH₂ Not reported High thermal stability due to -SCF₃
3,5-Bis(trifluoromethyl)benzenamine C₈H₅F₆N 229.12 -CF₃, -NH₂ ~200 (estimated) Aromaticity enhances stability
3-(Trifluoromethyl)benzenamine C₇H₆F₃N 161.12 -CF₃, -NH₂ 185–187 Moderate polarity
4-Phenyl-5-(trifluoromethyl)thiophen-3-amine C₁₁H₈F₃NS 243.25 -CF₃, thiophene Not reported Thiophene enhances π-conjugation

Q & A

Q. How to validate the bioactivity of this compound derivatives against conflicting literature reports?

  • Methodological Answer :
  • Dose-Response Curves : Test IC₅₀ values in triplicate across 3–5 cell lines (e.g., HEK293, HeLa).
  • Counter-Screens : Rule out false positives via orthogonal assays (e.g., fluorescence-based vs. luminescence).
  • Meta-Analysis : Compare results with PubChem BioAssay data (AID 743255) to resolve discrepancies .

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